molecular formula C20H20N2O5S B2512630 Ethyl 4-(4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamido)benzoate CAS No. 899998-89-1

Ethyl 4-(4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamido)benzoate

Cat. No.: B2512630
CAS No.: 899998-89-1
M. Wt: 400.45
InChI Key: HLIDRFUVTQDXDX-UHFFFAOYSA-N
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Description

Ethyl 4-(4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamido)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamido)benzoate typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ringThe final esterification step involves the reaction of the sulfonamido-benzoic acid derivative with ethanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can enhance the reproducibility and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted sulfonamides .

Scientific Research Applications

Ethyl 4-(4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamido)benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes involved in folate synthesis, which is essential for cell growth and replication. These interactions result in the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-4-27-20(24)14-5-7-15(8-6-14)22-28(25,26)16-9-13(3)19-17(11-16)12(2)10-18(23)21-19/h5-11,22H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIDRFUVTQDXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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